molecular formula C10H9N3O2 B1501658 2-Amino-4-(1H-imidazol-1-YL)benzoic acid CAS No. 1141669-47-7

2-Amino-4-(1H-imidazol-1-YL)benzoic acid

Cat. No. B1501658
CAS RN: 1141669-47-7
M. Wt: 203.2 g/mol
InChI Key: MABIXNJFYSFLOR-UHFFFAOYSA-N
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Description

“2-Amino-4-(1H-imidazol-1-YL)benzoic acid” is a chemical compound with the molecular formula C10H8N2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .


Molecular Structure Analysis

The molecular structure of “2-Amino-4-(1H-imidazol-1-YL)benzoic acid” includes an imidazole ring attached to a benzoic acid group . The presence of the imidazole ring contributes to the compound’s unique chemical properties .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Amino-4-(1H-imidazol-1-YL)benzoic acid” are not detailed in the available literature, imidazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-4-(1H-imidazol-1-YL)benzoic acid” include a molecular weight of 188.19 . It is a solid powder at room temperature . The compound’s IUPAC name is 4-(1H-imidazol-1-yl)benzoic acid .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis

    A method was developed for the synthesis of 3-(5-amino-4-cyano-1H-imidazol-1-yl)-4-substituted benzoic acids, which are related to 2-Amino-4-(1H-imidazol-1-YL)benzoic acid. This involved intramolecular cyclization of specific amino methylene aminobenzoic acids in the presence of a base (Barros et al., 2007).

  • Formation in Chemical Reactions

    In an attempt to obtain certain derivatives, the unexpected formation of related compounds, including those with an imidazole ring like 2-Amino-4-(1H-imidazol-1-YL)benzoic acid, was observed (Rodríguez et al., 2022).

Biomedical Applications

  • Antimicrobial Studies

    Novel imidazole analogs, including derivatives of 4-(2-methyl-1H-imidazol-5-yl)benzoic acid, demonstrated potent bioactivity against pathogenic fungi and moderate activity against certain gram-negative bacteria (Dahiya, 2008).

  • Pharmacokinetics and Stability

    The decomposition kinetics and photoreactivity of a new proteinase inhibitor, which decomposes into compounds including an imidazole-benzoic acid derivative, were studied in aqueous solutions (Sasaki et al., 1992).

Material Science and Engineering

  • Corrosion Inhibition

    Amino acid compounds with imidazole-based structures have been studied as eco-friendly corrosion inhibitors for steel in acidic solutions. Their effectiveness was assessed using various electrochemical techniques (Yadav et al., 2015).

  • Coordination Polymers

    4-(1H-imidazol-1-yl) benzoic acid and its coordination polymers have been synthesized, displaying properties like photoluminescence emission, which can be attributed to ligand-centered transitions and charge transfer (Liu et al., 2013).

Sensing and Detection Technologies

  • Metal-Organic Frameworks (MOFs)

    MOFs synthesized using imidazole-containing ligands, including those similar to 2-Amino-4-(1H-imidazol-1-YL)benzoic acid, have shown diverse structural properties and potential sensing capabilities (Liu et al., 2018).

  • Fluorescent Chemosensors

    Imidazole-based compounds, including derivatives of benzoic acid, have been developed as reversible luminescent sensors for detecting cyanide and mercury ions, demonstrating potential in environmental and biological monitoring (Emandi et al., 2018).

Safety and Hazards

“2-Amino-4-(1H-imidazol-1-YL)benzoic acid” may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-amino-4-imidazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-9-5-7(13-4-3-12-6-13)1-2-8(9)10(14)15/h1-6H,11H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABIXNJFYSFLOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=CN=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693894
Record name 2-Amino-4-(1H-imidazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(1H-imidazol-1-YL)benzoic acid

CAS RN

1141669-47-7
Record name 2-Amino-4-(1H-imidazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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